7-(Morpholin-4-yl)quinazolin-4(3H)-one

CAS No.: 1265848-98-3

Cat. No.: VC4988459

Molecular Formula: C12H13N3O2

Molecular Weight: 231.255

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1265848-98-3 |

|---|---|

| Molecular Formula | C12H13N3O2 |

| Molecular Weight | 231.255 |

| IUPAC Name | 7-morpholin-4-yl-3H-quinazolin-4-one |

| Standard InChI | InChI=1S/C12H13N3O2/c16-12-10-2-1-9(7-11(10)13-8-14-12)15-3-5-17-6-4-15/h1-2,7-8H,3-6H2,(H,13,14,16) |

| Standard InChI Key | NBTYLMFLZWTFJP-UHFFFAOYSA-N |

| SMILES | C1COCCN1C2=CC3=C(C=C2)C(=O)NC=N3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

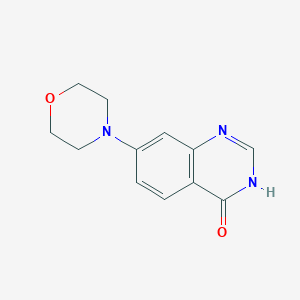

The compound’s structure consists of a quinazolin-4(3H)-one core, a heterocyclic system featuring a fused benzene and pyrimidine ring. The morpholine group (a six-membered ring containing one nitrogen and one oxygen atom) is attached at the 7-position of the quinazoline scaffold. This substitution imparts distinct electronic and steric properties, influencing reactivity and biological activity .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS Number | 1265848-98-3 |

| Molecular Formula | |

| Molecular Weight | 231.25 g/mol |

| IUPAC Name | 7-morpholin-4-yl-3H-quinazolin-4-one |

| SMILES Notation | C1COCCN1C2=CC3=C(C=C2)C(=O)NC=N3 |

| InChI Key | NBTYLMFLZWTFJP-UHFFFAOYSA-N |

Physicochemical Properties

The compound is a solid at room temperature, with a predicted boiling point of 455.7 \pm 55.0 \, ^\circ\text{C} and moderate solubility in dimethyl sulfoxide (DMSO) and methanol . Its pKa of suggests partial ionization under physiological conditions, which may influence bioavailability in pharmacological contexts.

Table 2: Experimental and Predicted Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | 455.7 \pm 55.0 \, ^\circ\text{C} (Predicted) | |

| Density | (Predicted) | |

| Solubility | DMSO (Slightly), Methanol (Slightly) | |

| Storage Conditions | 2–8°C |

Synthetic Pathways and Optimization

General Synthesis Strategy

While no direct synthesis protocol for 7-(Morpholin-4-yl)quinazolin-4(3H)-one is disclosed in the provided sources, analogous quinazoline derivatives are synthesized via cyclization and substitution reactions. For example, the patent CN104130199A outlines a multi-step process for a related Gefitinib intermediate, involving nitration, reduction, and alkylation . Adapting these methods, the target compound could be synthesized through:

-

Formation of the Quinazoline Core: Cyclization of anthranilic acid derivatives or nitriles under acidic conditions.

-

Morpholine Substitution: Nucleophilic aromatic substitution or Ullmann-type coupling to introduce the morpholine group at the 7-position .

Reaction Conditions and Catalysis

Key parameters from analogous syntheses include:

-

Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) or acetone facilitate nucleophilic substitutions .

-

Temperature Range: Reactions often proceed at 60–120°C to optimize kinetics without promoting side reactions .

-

Catalysts: Base catalysts (e.g., , triethylamine) enhance deprotonation and nucleophilicity .

Table 3: Representative Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cyclization | HCl/MeOH, 60–65°C | 72% | |

| Alkylation | , acetone, 55–60°C | 86% | |

| Purification | Recrystallization (Ethanol) | >95% |

Applications in Drug Discovery and Development

Emerging Therapeutic Targets

Recent studies explore its utility in:

-

Oncology: Inhibiting aberrant signaling pathways in non-small cell lung cancer (NSCLC).

-

Inflammation: Modulating COX-2 and LOX enzymes implicated in arthritis .

Research Findings and Biological Activity

Structure-Activity Relationships (SAR)

-

Morpholine Substitution: Enhances solubility and metabolic stability compared to alkylamino groups.

-

Quinazolin-4(3H)-one Core: Essential for hydrogen bonding with kinase domains .

Future Directions and Challenges

Synthetic Chemistry Innovations

-

Green Chemistry Approaches: Reducing solvent waste via catalytic reactions.

-

Continuous Flow Synthesis: Improving yield and scalability .

Pharmacological Exploration

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume